[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate
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Overview
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyran derivative that contains a pyrimidine ring and a chlorophenyl group, making it a versatile molecule that can be modified to suit different needs. In
Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including structures akin to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs and exhibited significant antimicrobial properties (Hafez et al., 2016).
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics were synthesized and assessed for insecticidal and antibacterial efficacy. These compounds offer insights into the structure-activity relationships critical for designing effective bioactive molecules (Deohate & Palaspagar, 2020).
Antioxidant Activity : Some heterocyclic compounds incorporating pyrazolo-[3,4-d]pyrimidin-4-one moiety were synthesized and evaluated as antioxidants. This research shows the potential of structurally similar compounds for developing antioxidant therapies (El‐Mekabaty, 2015).
Fungicidal Activity : Research on oxime ether derivatives containing 1-aryl-3-oxypyrazoles, related to the core structure of the compound , demonstrated significant fungicidal activities. This suggests potential agricultural applications for similar compounds (Lv et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the APJ receptor , a critical mediator of cardiovascular homeostasis . This receptor is associated with the pathogenesis of cardiovascular disease and has implications in energy metabolism and gastrointestinal function .
Mode of Action
The compound acts as a potent APJ functional antagonist in cell-based assays . It exhibits more than 37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor . This suggests that the compound binds to the APJ receptor, inhibiting its function and thereby modulating the associated biochemical pathways .
Biochemical Pathways
The APJ receptor is part of the apelin/APJ system, a critical mediator of cardiovascular homeostasis . By acting as an antagonist, the compound disrupts this system, potentially affecting cardiovascular function, energy metabolism, and gastrointestinal function .
Result of Action
The compound’s antagonistic action on the APJ receptor could lead to modulation of cardiovascular function, energy metabolism, and gastrointestinal function . .
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c19-13-4-2-12(3-5-13)8-17(23)25-16-10-24-14(9-15(16)22)11-26-18-20-6-1-7-21-18/h1-7,9-10H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUZNNRVNCCOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate |
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